molecular formula C19H24N2O3S B2925448 4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379985-06-3

4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2925448
CAS No.: 2379985-06-3
M. Wt: 360.47
InChI Key: LKGQZZDKJKDXHA-UHFFFAOYSA-N
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Description

4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 4-hydroxypyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and pyridine rings can enhance binding affinity through hydrophobic and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
  • 4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]methoxy}pyridine
  • 4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}quinoline

Uniqueness

4-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both the sulfonyl and methoxy groups provides a balance of hydrophilic and hydrophobic characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-5-6-16(2)19(12-15)25(22,23)21-11-3-4-17(13-21)14-24-18-7-9-20-10-8-18/h5-10,12,17H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQZZDKJKDXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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